Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester
CAS No.:
Cat. No.: VC16469783
Molecular Formula: C11H9ClF3N3O2
Molecular Weight: 307.65 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester -](/images/structure/VC16469783.png)
Specification
Molecular Formula | C11H9ClF3N3O2 |
---|---|
Molecular Weight | 307.65 g/mol |
IUPAC Name | ethyl 3-amino-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C11H9ClF3N3O2/c1-2-20-10(19)7-8(16)18-4-5(11(13,14)15)3-6(12)9(18)17-7/h3-4H,2,16H2,1H3 |
Standard InChI Key | MWOLLZCKXDGYNK-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)N |
Introduction
Structural Analysis and Nomenclature
Core Framework
The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system combining an imidazole ring (positions 1–3) and a pyridine ring (positions 4–8) . The numbering follows IUPAC conventions, with the bridgehead nitrogen at position 1.
Substituent Configuration
-
Position 2: Ethyl ester (–COOCH₂CH₃), enhancing lipophilicity and stability .
-
Position 3: Amino group (–NH₂), introducing hydrogen-bonding capacity .
-
Position 6: Trifluoromethyl (–CF₃), conferring metabolic resistance and electron-withdrawing effects .
-
Position 8: Chloro (–Cl), influencing electronic distribution and steric bulk .
Calculated Molecular Formula: C₁₂H₁₀ClF₃N₃O₂ (based on analog extrapolation).
Theoretical Molecular Weight: 329.68 g/mol.
Physicochemical Properties
Comparative Data from Analogs
The trifluoromethyl and chloro groups increase hydrophobicity (higher LogP), while the amino group may marginally offset this via polar interactions .
Synthetic Pathways
Key Intermediate: Ethyl 8-Chloro-6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
A reported synthesis involves:
-
Cyclocondensation: 2-Aminopyridine derivatives with α-haloketones in dichloroethane .
-
Chlorination: Electrophilic substitution at position 8 using Cl₂ or N-chlorosuccinimide .
Yield: 89.6% with 96.7% purity after crystallization .
Spectroscopic Characterization
Predicted Spectral Signatures
-
¹H NMR:
-
¹³C NMR:
-
IR:
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing:
-
Antivirals: Analogous compounds inhibit viral proteases (e.g., HCV NS3/4A) .
-
Oncology Candidates: Kinase inhibitors targeting EGFR and BRAF mutations .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume